molecular formula C16H19ClN4O4S B213501 4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Cat. No. B213501
M. Wt: 398.9 g/mol
InChI Key: UMANWMRKXHHPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as GSK2334470, this compound is a potent and selective inhibitor of the protein kinase RIP2, which plays a crucial role in the regulation of the immune system and inflammation. In

Mechanism of Action

GSK2334470 is a potent and selective inhibitor of RIP2, which plays a crucial role in the regulation of the immune system and inflammation. RIP2 is a protein kinase that is activated by bacterial and viral pathogens, as well as by endogenous danger signals. Once activated, RIP2 triggers a signaling cascade that leads to the activation of NF-κB and MAPK pathways, which are responsible for the production of pro-inflammatory cytokines and chemokines. By inhibiting RIP2, GSK2334470 blocks this signaling cascade and reduces inflammation.
Biochemical and Physiological Effects
GSK2334470 has been shown to have potent anti-inflammatory effects in vitro and in vivo. In a mouse model of inflammatory bowel disease, GSK2334470 reduced inflammation and improved disease symptoms. In a human ex vivo model of psoriasis, GSK2334470 reduced the production of pro-inflammatory cytokines and chemokines. These results suggest that GSK2334470 has the potential to be a therapeutic agent for a variety of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of GSK2334470 is its potency and selectivity for RIP2. This makes it a useful tool for studying the role of RIP2 in the immune system and inflammation. However, one limitation of GSK2334470 is its relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, GSK2334470 has not been extensively studied in vivo, so its safety and efficacy in animal models and humans are not well understood.

Future Directions

There are several future directions for research on GSK2334470. One area of interest is the development of more potent and selective inhibitors of RIP2, which could have even greater therapeutic potential. Another area of research is the identification of biomarkers that can predict response to GSK2334470, which could help to identify patients who are most likely to benefit from treatment. Finally, further studies are needed to determine the safety and efficacy of GSK2334470 in animal models and humans, which could pave the way for clinical trials and eventual FDA approval.

Synthesis Methods

The synthesis of GSK2334470 involves several steps, starting from commercially available starting materials. The first step involves the synthesis of 4-chloro-1,5-dimethyl-2-nitrobenzene, which is then reduced to 4-chloro-1,5-dimethyl-2-aminobenzene. The amino group is then protected with a tert-butyloxycarbonyl (BOC) group, followed by the reaction with 3-(4-morpholinylsulfonyl)aniline to form the desired product. The BOC group is then removed to yield GSK2334470 in its final form.

Scientific Research Applications

GSK2334470 has been extensively studied for its potential applications in scientific research. One of the main areas of research is the role of RIP2 in the regulation of the immune system and inflammation. RIP2 is a key regulator of the innate immune response, which is the first line of defense against pathogens. By inhibiting RIP2, GSK2334470 has the potential to modulate the immune response and reduce inflammation, which could have therapeutic applications in a variety of diseases, including inflammatory bowel disease, rheumatoid arthritis, and psoriasis.

properties

Product Name

4-chloro-1,5-dimethyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide

Molecular Formula

C16H19ClN4O4S

Molecular Weight

398.9 g/mol

IUPAC Name

4-chloro-1,5-dimethyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H19ClN4O4S/c1-11-14(17)15(19-20(11)2)16(22)18-12-4-3-5-13(10-12)26(23,24)21-6-8-25-9-7-21/h3-5,10H,6-9H2,1-2H3,(H,18,22)

InChI Key

UMANWMRKXHHPFD-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Canonical SMILES

CC1=C(C(=NN1C)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3)Cl

Origin of Product

United States

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